Urea, [(4-hydroxyphenyl)methyl]-
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Overview
Description
Urea, [(4-hydroxyphenyl)methyl]- is a derivative of urea where a hydroxyphenylmethyl group is attached to the nitrogen atom of the urea molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives, including Urea, [(4-hydroxyphenyl)methyl]-, typically involves the nucleophilic addition of amines to isocyanates. One efficient method is the reaction of amines with potassium isocyanate in water, which avoids the use of organic co-solvents and provides high yields with high chemical purity . This method is environmentally friendly and suitable for large-scale production.
Industrial Production Methods
Industrial production of urea derivatives often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. The isocyanates and carbamoyl chlorides can be generated by reacting the corresponding amine with phosgene . Although this method is not environmentally friendly, it is widely used due to its efficiency.
Chemical Reactions Analysis
Types of Reactions
Urea, [(4-hydroxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted urea derivatives .
Scientific Research Applications
Urea, [(4-hydroxyphenyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Urea, [(4-hydroxyphenyl)methyl]- involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyphenylmethyl group enhances its binding affinity to specific proteins and enzymes, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
Urea: The parent compound, widely used in fertilizers and industrial applications.
Thiourea: Similar structure but contains sulfur instead of oxygen, used in pharmaceuticals and agriculture.
N-Substituted Ureas: A broad class of compounds with various substituents on the nitrogen atom, used in agrochemicals and pharmaceuticals.
Uniqueness
Urea, [(4-hydroxyphenyl)methyl]- is unique due to the presence of the hydroxyphenylmethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, reactivity, and binding affinity to biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
51749-20-3 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(4-hydroxyphenyl)methylurea |
InChI |
InChI=1S/C8H10N2O2/c9-8(12)10-5-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H3,9,10,12) |
InChI Key |
RMNFFQDWTLQABV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N)O |
Origin of Product |
United States |
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